molecular formula C25H25NO4S B2674796 1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1'-biphenyl]-4-yloxy}ethan-1-one CAS No. 1704610-23-0

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1'-biphenyl]-4-yloxy}ethan-1-one

Cat. No.: B2674796
CAS No.: 1704610-23-0
M. Wt: 435.54
InChI Key: CALMVRDFUYUYDT-UHFFFAOYSA-N
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Description

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1’-biphenyl]-4-yloxy}ethan-1-one is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a biphenyl ether moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1’-biphenyl]-4-yloxy}ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Biphenyl Ether Moiety: The final step involves the etherification of the sulfonylated piperidine with 4-hydroxybiphenyl using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1’-biphenyl]-4-yloxy}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl ether moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1’-biphenyl]-4-yloxy}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1’-biphenyl]-4-yloxy}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c27-25(19-30-22-13-11-21(12-14-22)20-7-3-1-4-8-20)26-17-15-24(16-18-26)31(28,29)23-9-5-2-6-10-23/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMVRDFUYUYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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